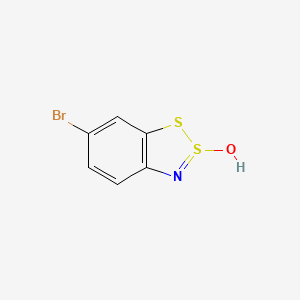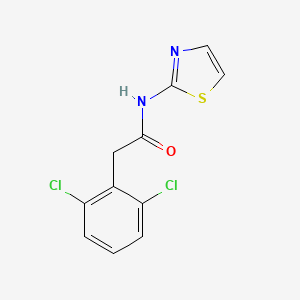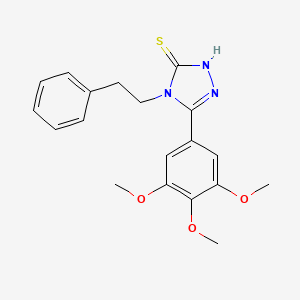![molecular formula C22H25ClN2O2 B6029437 3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6029437.png)
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for various purposes. CPP is a peptide carrier that has been shown to enhance the delivery of biologically active molecules across cell membranes.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide has been used as a peptide carrier to enhance the delivery of biologically active molecules across cell membranes. This compound conjugated with various molecules such as proteins, peptides, nucleic acids, and drugs has been shown to improve their cellular uptake and efficacy. This compound has been used in a variety of research fields, including drug delivery, gene therapy, and vaccine development.
Wirkmechanismus
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide enhances the cellular uptake of biologically active molecules by facilitating their transport across cell membranes. This compound interacts with the cell membrane and forms a complex with the cargo molecule, which is then internalized by endocytosis or direct translocation. This compound has been shown to enter cells through various mechanisms, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and does not induce any significant cellular or physiological effects on its own. However, when conjugated with biologically active molecules, this compound can enhance their cellular uptake and efficacy. This compound has been shown to improve the delivery of a variety of molecules, including proteins, peptides, nucleic acids, and drugs, to different cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide as a peptide carrier has several advantages for lab experiments. This compound can improve the cellular uptake and efficacy of biologically active molecules, which can lead to more accurate and reliable results. This compound is also easy to synthesize and can be conjugated with a variety of molecules. However, the use of this compound has some limitations, such as the potential for nonspecific binding to cell membranes and the variability in cellular uptake among different cell types.
Zukünftige Richtungen
For the use of 3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide include the development of novel this compound conjugates with improved cellular uptake and efficacy, the investigation of the mechanisms of this compound-mediated cellular uptake, and the exploration of the potential of this compound for therapeutic applications. Additionally, the use of this compound in combination with other delivery systems, such as nanoparticles, may further enhance the delivery of biologically active molecules to cells.
Synthesemethoden
3-(2-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide is synthesized using a solid-phase peptide synthesis method. The synthesis involves coupling the protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-20-11-5-4-10-18(20)19(17-8-2-1-3-9-17)16-21(26)24-13-15-25-14-7-6-12-22(25)27/h1-5,8-11,19H,6-7,12-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCRYSTUVUGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6029355.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(2-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6029358.png)

![2-oxo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B6029372.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6029383.png)
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6029391.png)
![5-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6029400.png)


![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![2-[tert-butyl(methyl)amino]ethyl 3-methoxy-2-naphthoate hydrochloride](/img/structure/B6029427.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)
